Benzoyltropein

Cholinergic pharmacology Acetylcholine synthesis Synaptosomal transport

Benzoyltropein (CAS 19145-60-9, also known as benzoyltropine, tropacocaine, or 3α-benzoyloxytropane) is a tropane alkaloid structurally related to cocaine and atropine. It is characterized by an 8-methyl-8-azabicyclo[3.2.1]octan-3-yl benzoate core and is found naturally in Erythroxylum species.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 19145-60-9
Cat. No. B3420495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyltropein
CAS19145-60-9
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C15H19NO2/c1-16-12-7-8-13(16)10-14(9-12)18-15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3/t12-,13+,14?
InChIKeyXQJMXPAEFMWDOZ-PBWFPOADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyltropein (CAS 19145-60-9) – Compound Identity and Pharmacological Context for Research Procurement


Benzoyltropein (CAS 19145-60-9, also known as benzoyltropine, tropacocaine, or 3α-benzoyloxytropane) is a tropane alkaloid structurally related to cocaine and atropine [1]. It is characterized by an 8-methyl-8-azabicyclo[3.2.1]octan-3-yl benzoate core and is found naturally in Erythroxylum species [2]. The compound exhibits multi-target pharmacological activity including competitive inhibition of sodium-dependent choline uptake, antimuscarinic properties, lipoxygenase inhibition, and psychoplastogenic effects [3][4]. Its unique combination of cholinergic modulation, lack of high-affinity muscarinic receptor binding, and demonstrated neuroplasticity effects distinguish it from both classical tropane alkaloids and typical anticholinergic agents.

Why Generic Tropane Alkaloid Substitution Fails – The Benzoyltropein Differentiation Mandate


Tropane alkaloids are a structurally diverse class with widely divergent pharmacological profiles [1]. Even closely related analogs such as tropacocaine, scopolamine, and cocaine exhibit markedly different potency ratios, selectivity patterns, and side-effect liabilities across multiple biological targets [2]. Benzoyltropein cannot be replaced by tropacocaine for choline uptake studies because benzoyltropein is 4- to 5-fold more potent and lacks the norepinephrine transporter inhibition exhibited by tropacocaine [2]. It cannot be substituted by scopolamine for neuroplasticity research because, although both promote dendritic spine growth to a comparable degree, benzoyltropein lacks high-affinity muscarinic receptor binding, thereby avoiding the deliriant side-effect profile of scopolamine [3]. Simple chemical catalog equivalence based on the tropane scaffold is therefore scientifically unsound; quantitative target engagement and functional selectivity data must drive compound selection.

Quantitative Differentiation Evidence for Benzoyltropein vs. Closest Analogs


4- to 5-Fold Higher Potency vs. Tropacocaine in Sodium-Dependent Choline Uptake Inhibition

Benzoyltropine was 4 to 5 times more potent than tropacocaine in inhibiting sodium-dependent choline uptake and acetylcholine synthesis in rat cerebral cortical synaptosomes [1]. Both compounds acted as competitive inhibitors with respect to extracellular choline, but benzoyltropine achieved equivalent inhibition at substantially lower concentrations [1].

Cholinergic pharmacology Acetylcholine synthesis Synaptosomal transport

Selective Choline Uptake Inhibition – Absence of Norepinephrine Transporter Activity vs. Tropacocaine

At 30 µM, benzoyltropine had no effect on the sodium-dependent uptake of norepinephrine, GABA, glutamate, or serotonin, whereas tropacocaine at the same concentration inhibited norepinephrine uptake [1]. This demonstrates that benzoyltropine possesses greater transporter selectivity, specifically sparing the norepinephrine transporter (NET) at concentrations sufficient for near-complete choline uptake blockade [1].

Transporter selectivity Monoamine uptake Off-target profiling

Comparable Psychoplastogenic Efficacy to Scopolamine Without Muscarinic Receptor Liability

In mature cortical neuron cultures (DIV 20) treated with 10 µM compound for 24 hours, benzoyltropine and scopolamine both promoted dendritic spine growth with an effect size comparable to the positive control BDNF [1]. However, unlike scopolamine, benzoyltropine lacks high affinity for muscarinic receptors [1], meaning it can induce structural neuroplasticity without the deliriant and anticholinergic side effects associated with scopolamine [2].

Neuroplasticity Psychoplastogens Dendritic spine growth

Brain Accumulation with Cocaine-Like Half-Life – CNS Exposure Evidence

Following peripheral injection (10 mg/kg i.p.) in rats, benzoyltropine accumulated in the brain and was retained with a half-life similar to that of cocaine [1]. This demonstrates that benzoyltropine achieves sustained CNS exposure comparable to the highly brain-penetrant reference compound cocaine, confirming its suitability for in vivo CNS pharmacology studies [1].

Pharmacokinetics Brain penetration CNS drug delivery

Where Benzoyltropein Delivers Unique Scientific Value – Application Scenarios


Selective Cholinergic Tool for High-Affinity Choline Uptake (HACU) Studies

In experimental paradigms requiring potent, selective inhibition of the sodium-dependent high-affinity choline uptake (HACU) system without confounding NET inhibition, benzoyltropine is the preferred compound. Its 4- to 5-fold greater potency than tropacocaine and its clean selectivity profile at 30 µM (no NET, GAT, EAAT, or SERT inhibition) make it the superior tool for isolating cholinergic mechanisms in synaptosomal or slice electrophysiology preparations [1].

Non-Deliriant Psychoplastogen Development Scaffold

Drug discovery programs targeting structural neuroplasticity for neuropsychiatric indications can utilize benzoyltropine as a lead scaffold that promotes dendritic spine growth to the same degree as scopolamine (effect size comparable to BDNF) but without the muscarinic receptor engagement responsible for anticholinergic delirium [2]. This enables medicinal chemistry optimization toward psychoplastogenic candidates with improved safety margins.

In Vivo CNS Pharmacology with Sustained Brain Exposure

For rodent behavioral or neurochemical studies requiring sustained central target engagement, benzoyltropine's cocaine-like brain accumulation half-life after peripheral administration (10 mg/kg i.p.) ensures reliable CNS exposure [1]. This property is particularly valuable for subchronic dosing paradigms where fluctuating brain concentrations would confound pharmacodynamic readouts.

Quote Request

Request a Quote for Benzoyltropein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.